![molecular formula C14H15NO B1357540 1-[4-(3-Methylphenoxy)phenyl]methanamine CAS No. 864263-07-0](/img/structure/B1357540.png)
1-[4-(3-Methylphenoxy)phenyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(3-Methylphenoxy)phenyl]methanamine, also known as 4-methoxy-N-methylbenzenemethanamine, is a compound that has been studied for its potential uses in scientific research. It is an aromatic amine that is used as a building block in organic synthesis and is found in various natural products. It is a versatile compound that has been used in a variety of applications, including drug delivery, chemical synthesis, and as a reagent in biochemical reactions.
Wissenschaftliche Forschungsanwendungen
Dual Serotonin/Noradrenaline Reuptake Inhibition
The compound 1-[4-(3-Methylphenoxy)phenyl]methanamine is part of a novel series of 1-(2-phenoxyphenyl)methanamines, which possess selective dual serotonin (5-HT) and noradrenaline (NA) reuptake pharmacology. This series has been studied for its potential in treating conditions related to neurotransmitter imbalance (Whitlock, Blagg, & Fish, 2008).
Catalytic Applications in Organic Chemistry
1-[4-(3-Methylphenoxy)phenyl]methanamine derivatives have been synthesized and used in catalytic applications. These derivatives, particularly those involving NCN′ and PCN pincer palladacycles, have shown good activity and selectivity in various chemical reactions (Roffe, Tizzard, Coles, Cox, & Spencer, 2016).
Photocytotoxicity and Cellular Imaging
Research has explored the photocytotoxic properties of Iron(III) complexes involving derivatives of 1-[4-(3-Methylphenoxy)phenyl]methanamine. These complexes have shown potential in cellular imaging and unprecedented photocytotoxicity in red light, making them relevant for therapeutic applications and research in cancer treatment (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).
Antimicrobial Activity
Certain derivatives of 1-[4-(3-Methylphenoxy)phenyl]methanamine have been synthesized and evaluated for their antimicrobial properties. These compounds have shown variable degrees of antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents (Visagaperumal, Praveen, Sudeepthi, Prasanthi, Sravani, & Satyanarayana, 2010).
Antioxidant Activity
Research has identified phenyl ether derivatives related to 1-[4-(3-Methylphenoxy)phenyl]methanamine with significant antioxidant activity. These derivatives were isolated from marine-derived fungi and have shown promising results in antioxidant assays (Xu, Zhang, Zhu, Cao, & Zhu, 2017).
Quantum Structure-Activity Relationship (QSAR)
QSAR models have been used to evaluate the biological activities of compounds in the phenoxyphenyl-methanamine class, including 1-[4-(3-Methylphenoxy)phenyl]methanamine. These studies provide insights into the structure-activity relationships of these compounds, enhancing our understanding of their pharmacological potential (Mente, Gallaschun, Schmidt, Lebel, Vanase-Frawley, & Fliri, 2008).
Synthesis and Characterization in Organic Chemistry
Various research efforts have focused on the synthesis and characterization of 1-[4-(3-Methylphenoxy)phenyl]methanamine derivatives. These studies contribute to the development of new organic compounds with potential applications in medicinal chemistry and materials science (Zhou, Su, Gan, Wang, & Xu, 2013).
Eigenschaften
IUPAC Name |
[4-(3-methylphenoxy)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11-3-2-4-14(9-11)16-13-7-5-12(10-15)6-8-13/h2-9H,10,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTHKXNDILXRIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=C(C=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599150 |
Source


|
| Record name | 1-[4-(3-Methylphenoxy)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Methylphenoxy)phenyl]methanamine | |
CAS RN |
864263-07-0 |
Source


|
| Record name | 1-[4-(3-Methylphenoxy)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

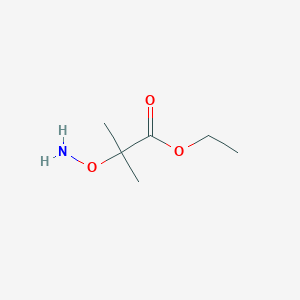
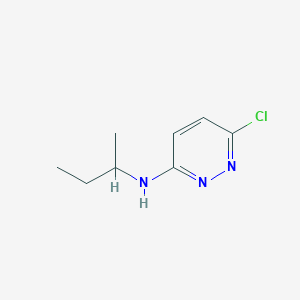
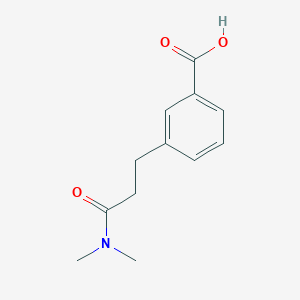


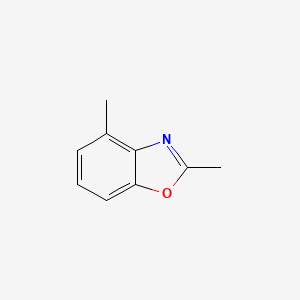
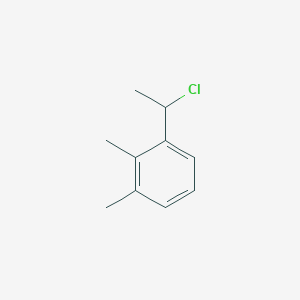

![Methyl 2-hydroxy-5-[2-(trimethylsilyl)ethynyl]-benzenecarboxylate](/img/structure/B1357477.png)
![1-[4-(2-Methylpiperidin-1-yl)phenyl]methanamine](/img/structure/B1357484.png)
![Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1357485.png)
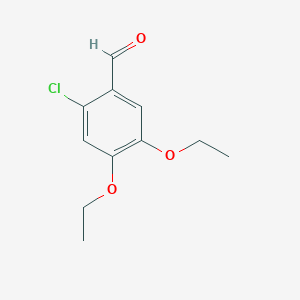
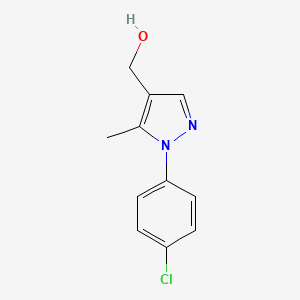
![2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide](/img/structure/B1357492.png)